Antibacterial Potency vs. Nitrofurantoin
Historical pharmacological data cited in the IARC Monographs indicates that Triafur (2-amino-5-(5-nitro-2-furyl)-1,3,4-thiadiazole) was approximately 10-fold more potent than nitrofurantoin in antibacterial assays [1]. This potency differential is attributed to the presence of the electron-deficient 1,3,4-thiadiazole ring, which enhances the electrophilic character of the nitrofuran warhead and facilitates bioreductive activation. The claim is based on comparative studies conducted during the compound's development in the 1960s, prior to its withdrawal from clinical use.
| Evidence Dimension | Relative antibacterial potency |
|---|---|
| Target Compound Data | Potency defined as 10-fold higher than nitrofurantoin baseline |
| Comparator Or Baseline | Nitrofurantoin (baseline potency reference) |
| Quantified Difference | Approximately 10-fold greater potency |
| Conditions | Historical antibacterial assays; specific strain and MIC data not publicly digitized. Source: IARC Monograph Volume 7 (1974). |
Why This Matters
This potency differential supports the preferential selection of Triafur over nitrofurantoin as a more sensitive probe for nitrofuran-based mechanism-of-action studies, despite the limited availability of the original raw datasets.
- [1] IARC Monographs Volume 7 (1974). 2-Amino-5-(5-nitro-2-furyl)-1,3,4-thiadiazole. Summary of Data Reported and Evaluation. View Source
